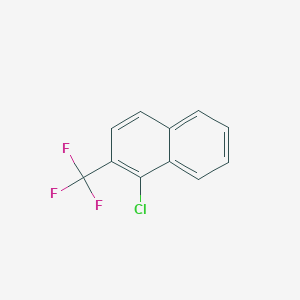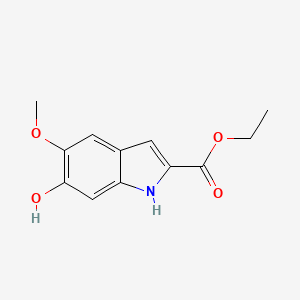![molecular formula C11H8ClN3O B11876161 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 61689-23-4](/img/structure/B11876161.png)
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the pyrazoloquinoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formylquinoline with hydrazine derivatives, followed by cyclization to form the pyrazoloquinoline core . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and safety. For example, the use of plug-flow metalation/formylation of 2,6-dichloropyrazine followed by cyclization has been demonstrated to be effective for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Applications De Recherche Scientifique
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1H-pyrazolo[3,4-b]pyrazine: Similar in structure but differs in the position of the chlorine atom and the presence of a pyrazine ring.
1H-pyrazolo[3,4-b]pyridine: Contains a pyridine ring instead of a quinoline ring.
Pyrazolo[3,4-d]pyrimidine: Features a pyrimidine ring and is known for its CDK2 inhibitory activity.
Uniqueness
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61689-23-4 |
|---|---|
Formule moléculaire |
C11H8ClN3O |
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
6-chloro-1-methyl-9H-pyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H8ClN3O/c1-15-11-8(5-13-15)10(16)7-4-6(12)2-3-9(7)14-11/h2-5H,1H3,(H,14,16) |
Clé InChI |
BOEPYZQXPZVPBG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=N1)C(=O)C3=C(N2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)

![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)



![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)



![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)

